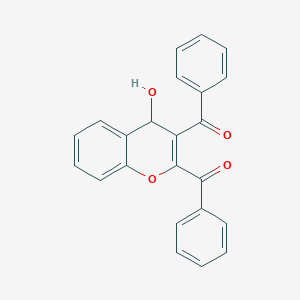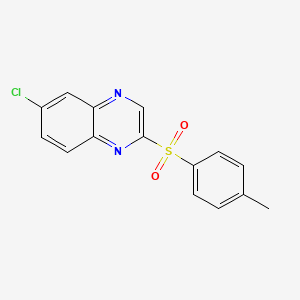![molecular formula C12H22S2 B14316243 3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene CAS No. 113020-39-6](/img/structure/B14316243.png)
3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene is an organic compound characterized by the presence of two disulfide bonds and a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene typically involves the reaction of 2,3-dimethylbut-3-en-2-yl thiol with 2,3-dimethylbut-1-ene under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene can undergo various types of chemical reactions, including:
Oxidation: The disulfide bonds can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Various alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the role of disulfide bonds in protein folding and stability. It can also serve as a model compound for investigating the redox behavior of disulfides in biological systems.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent due to its ability to modulate redox states. It could be explored for its antioxidant properties or as a precursor for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that require the incorporation of disulfide bonds. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene exerts its effects is primarily through the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, which play a crucial role in various chemical and biological processes. The molecular targets and pathways involved include thiol-disulfide exchange reactions and redox signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbut-3-en-2-yl disulfide
- 2,3-Dimethylbut-1-ene disulfide
- 3-Buten-2-ol, 2,3-dimethyl-
Uniqueness
3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene is unique due to the presence of two disulfide bonds and its specific structural configuration. This distinguishes it from other similar compounds, which may have different numbers or positions of disulfide bonds, leading to variations in reactivity and applications.
Properties
CAS No. |
113020-39-6 |
|---|---|
Molecular Formula |
C12H22S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-(2,3-dimethylbut-3-en-2-yldisulfanyl)-2,3-dimethylbut-1-ene |
InChI |
InChI=1S/C12H22S2/c1-9(2)11(5,6)13-14-12(7,8)10(3)4/h1,3H2,2,4-8H3 |
InChI Key |
HAMXCWIPPRXALO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)SSC(C)(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)


![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)

![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)

![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)




